Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
Description
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-b]pyridazine core substituted with a methoxy group at position 6 and an ethyl ester at position 2. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development (e.g., DYRK inhibitors) .
Properties
IUPAC Name |
ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(14)7-6-11-13-8(7)4-5-9(12-13)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTAQSZIFTXWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NN2N=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyridazine derivatives under controlled conditions. One common method includes the condensation of 6-methoxypyrazole-3-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridazine oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is its role as a selective inhibitor of protein kinases. A study highlighted its effectiveness against human kinases, such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) 2 and 4. The compound was identified through high-throughput screening of known kinase inhibitors, demonstrating significant selectivity for Trypanosoma brucei, the causative agent of human African trypanosomiasis, over human kinases .
Table 1: Kinase Inhibition Activity of this compound
| Kinase Target | Inhibition Potency (IC50) | Selectivity Ratio |
|---|---|---|
| GSK-3β | Low µM | High |
| CDK-2 | Moderate µM | Moderate |
| CDK-4 | Moderate µM | Moderate |
| T. brucei Kinase | Sub-nanomolar | Very High |
This selectivity suggests that this compound could be a promising candidate for further development into therapeutics targeting specific diseases while minimizing side effects associated with broader kinase inhibition.
Anti-Bacterial Activity
Recent investigations have also explored the compound's potential as an anti-bacterial agent. Its structural analogs have been studied for their ability to inhibit the FtsZ protein in Streptococcus pneumoniae, a critical target due to rising antibiotic resistance in this pathogen. The compound's mechanism involves disrupting cell division by binding to the FtsZ protein, leading to bacterial growth inhibition without affecting other bacterial strains .
Table 2: Anti-Bacterial Efficacy of this compound Analogues
| Compound Name | Target Bacteria | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 6-methoxy... | Streptococcus pneumoniae | <10 | FtsZ Inhibition |
| Other Analogs | Various | >50 | Non-specific |
Case Study: Treatment of Human African Trypanosomiasis
In a preclinical study, a derivative of this compound was tested in mice infected with T. brucei. The results showed significant reductions in parasitemia levels, indicating effective treatment potential. However, some toxicity was observed at higher doses, necessitating further optimization to improve safety profiles while maintaining efficacy .
Case Study: Development of Narrow-Spectrum Antibiotics
Another study focused on the design of narrow-spectrum antibiotics targeting Streptococcus pneumoniae. The docking studies revealed that this compound and its derivatives could effectively bind to unique residues on the FtsZ protein, providing a basis for specificity against this pathogen while sparing other bacteria .
Mechanism of Action
The mechanism of action of ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula : C₁₁H₁₁N₃O₃
- Molecular Weight : 233.23 g/mol (calculated based on )
- Melting Point : 119–121°C (observed for the methyl ester analog, suggesting similar thermal stability for the ethyl derivative) .
- Chromatographic Behavior : Rf 0.38 in dichloromethane (CH₂Cl₂) .
- Spectroscopic Data :
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-fused heterocycles with variations in substituents, ring systems, and functional groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis :
Core Heterocycle Influence :
- Pyridazine (as in the target compound) offers distinct electronic properties compared to pyridine () or pyrimidine (). Pyridazine’s electron-deficient nature enhances reactivity in nucleophilic substitution, critical for kinase inhibitor design .
- Imidazo[1,2-b]pyridazine derivatives () exhibit higher halogen reactivity, making them suitable for cross-coupling reactions .
Substituent Effects :
- The 6-methoxy group in the target compound provides steric hindrance and electron-donating effects, contrasting with 6-chloro/fluoro analogs (), which increase electrophilicity and metabolic stability .
- Ethyl ester vs. methyl ester (): Ethyl esters generally improve lipophilicity and bioavailability compared to methyl counterparts .
Synthetic Accessibility :
- The target compound’s synthesis involves hydrolysis of methyl esters (e.g., lithium hydroxide-mediated saponification) , whereas halogenated analogs () require halogenation steps using reagents like PCl₅ or SOCl₂ .
Commercial Availability :
- This compound is less commonly listed by suppliers compared to pyridine-core analogs (e.g., Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate, available from Parchem Chemicals) .
Biological Activity
Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and infectious diseases. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential as an antimicrobial agent.
Chemical Structure and Properties
This compound features a pyrazolo-pyridazine scaffold, which is known for its diverse biological activities. The presence of the ethyl carboxylate group at position 6 is critical in enhancing the compound's cytotoxic properties. This structure allows for interaction with various biological targets, including kinases and other proteins involved in cell proliferation and survival.
Kinase Inhibition
Research indicates that compounds within the pyrazolo[1,5-b]pyridazine class exhibit inhibitory effects on several kinases, which are pivotal in cancer cell signaling pathways. Specifically, this compound has shown activity against:
- Glycogen Synthase Kinase 3β (GSK-3β)
- Cyclin Dependent Kinases (CDK) 2 and 4
These kinases are essential for cell cycle regulation and apoptosis; thus, their inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 2.73 | Induction of apoptosis |
| MCF-7 | 1.23 | Cell cycle arrest in G0/G1 phase |
| HeLa | 1.06 | Inhibition of kinase activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cancer types .
Study on Anticancer Activity
In a study assessing the anticancer potential of pyrazolo[1,5-b]pyridazines, this compound was found to induce late apoptosis in A549 cells through flow cytometry analysis. The study revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells .
Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. Preliminary studies suggest that derivatives of pyrazolo-pyridazines may exhibit selective antibacterial activity against specific pathogens. For instance, related compounds have shown efficacy against Streptococcus pneumoniae, indicating potential for further development as narrow-spectrum antibiotics .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate?
The synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[1,5-b]pyridazine core. For example, cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds can generate the pyrazole ring, followed by functionalization at position 6 with methoxy groups. Key steps include:
- Cyclization : Use of hydrazine hydrate with diketones or esters under reflux in methanol or ethanol .
- Methoxy Introduction : Nucleophilic substitution using methoxide sources (e.g., NaOMe) in polar aprotic solvents like DMF .
- Esterification : Ethyl ester formation via carbodiimide-mediated coupling or direct alkylation of carboxylic acid intermediates .
Q. How can spectral data (NMR, IR, LCMS) be interpreted to confirm the structure of this compound?
- 1H NMR : The methoxy group (–OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The pyridazine protons resonate as multiplets in δ 7.5–9.0 ppm, while the ethyl ester (–COOCH₂CH₃) shows a quartet (δ 4.3–4.5 ppm) and triplet (δ 1.3–1.4 ppm) .
- LCMS : The molecular ion [M+H]+ should match the molecular weight (e.g., C₁₁H₁₂N₄O₃: 248.23 g/mol). Fragmentation patterns may include loss of COOEt (–73 Da) or methoxy groups (–31 Da) .
- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and pyridazine C=N (~1600 cm⁻¹) confirm functional groups .
Q. What solvents and catalysts are optimal for functionalizing the pyridazine ring?
- Solvents : DMF or DMSO for nucleophilic substitutions (e.g., introducing methoxy groups) due to high polarity. Ethanol or THF is suitable for ester hydrolysis .
- Catalysts : Pd/C for hydrogenation of nitro groups, and K₂CO₃ for SNAr reactions at electron-deficient positions .
Advanced Research Questions
Q. How can competing reaction pathways during pyridazine functionalization be minimized?
Competing side reactions (e.g., over-alkylation or ring-opening) are mitigated by:
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition during methoxy substitution .
- Protecting Groups : Temporary protection of the ester (–COOEt) with tert-butyl groups prevents undesired hydrolysis .
- Regioselective Catalysts : Use of CuI or Pd(PPh₃)₄ to direct substitutions to position 6 .
Q. What computational methods are effective for predicting the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2) or receptor tyrosine kinases. Crystal structures are available in the Protein Data Bank (PDB ID: 1PXX, 3ERT) .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. cyano groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. How do structural modifications (e.g., replacing methoxy with amino groups) impact electronic properties?
- Methoxy (–OCH₃) : Electron-donating, increases ring electron density, enhancing nucleophilic aromatic substitution (SNAr) reactivity at position 3.
- Amino (–NH₂) : Stronger electron donation, but may lead to oxidation side reactions. DFT calculations (e.g., Gaussian 09) show a 0.3 eV reduction in LUMO energy compared to methoxy derivatives, favoring electrophilic attacks .
Q. What strategies resolve contradictions in reported synthetic yields for similar pyridazine derivatives?
Yield discrepancies often arise from:
- Purification Methods : Column chromatography (hexane/EtOAc) vs. recrystallization (ethanol/water) can alter isolated yields by 10–15% .
- Reagent Purity : ≤95% purity in haloalkanes reduces substitution efficiency by 20–30% .
- Reaction Monitoring : TLC vs. HPLC for intermediate detection impacts endpoint determination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
